GW2974

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Chemical Database Search

Searching scientific databases like PubChem [] and Chemical Abstracts Service (CAS) [] did not yield any significant results related to the research applications of this specific compound.

Literature Review

A search of scientific literature databases like ScienceDirect [] and Scopus using the compound name or similar keywords did not reveal any published research articles focused on this molecule.

The pyridopyrimidine core structure is present in various bioactive molecules, including some with anti-cancer properties []. This suggests that N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine could be investigated for potential anti-tumor activity.

The indazole ring is another common structural motif found in many pharmaceuticals with diverse biological effects []. This suggests the possibility of exploring this compound for various biological activities depending on its specific interactions with cellular targets.

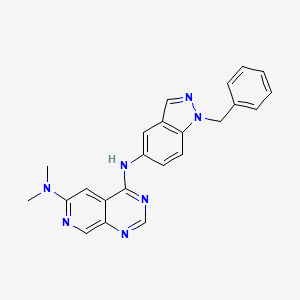

GW2974, chemically known as N4-(1-benzyl-1H-indazol-5-yl)-N6,N6-dimethyl-pyrido-[3,4-d]-pyrimidine-4,6-diamine, is a synthetic compound that belongs to the class of quinazoline derivatives. It is primarily recognized as a dual inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2, making it a significant candidate in cancer therapy. GW2974 is structurally similar to lapatinib, which has been approved for treating breast cancer. This compound exhibits potent activity against various cancer cell lines, particularly in glioblastoma multiforme and breast cancer models .

GW2974 functions mainly through its ability to inhibit tyrosine kinase activity associated with the epidermal growth factor receptor and human epidermal growth factor receptor 2. The compound's mechanism involves binding to the ATP-binding site of these receptors, thereby preventing phosphorylation and subsequent activation of downstream signaling pathways that promote cell proliferation and survival. The inhibition of these pathways leads to reduced tumor growth and increased apoptosis in cancer cells .

GW2974 has demonstrated notable anti-cancer properties, particularly in inhibiting the proliferation of tumor cells. Studies have shown that it can effectively reverse multidrug resistance in cancer cells by blocking drug efflux mechanisms mediated by ATP-binding cassette transporters. Additionally, GW2974 has been reported to stabilize human telomeric G-quadruplex DNA, which may contribute to its anti-cancer efficacy by inhibiting telomerase activity and promoting apoptosis in malignant cells .

The synthesis of GW2974 involves multi-step organic reactions starting from readily available precursors. The general synthetic route includes the formation of the indazole moiety followed by the introduction of the pyrimidine core through various coupling reactions. Specific details about the synthesis can be found in patents related to similar compounds, which outline methods for constructing this class of inhibitors .

GW2974 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit key signaling pathways involved in tumor growth makes it a candidate for treating various cancers, including breast cancer and glioblastoma multiforme. Additionally, its role in stabilizing G-quadruplex structures suggests potential applications in other areas such as gene regulation and telomere biology .

Research indicates that GW2974 interacts with G-quadruplex DNA structures through intercalation binding, enhancing the stability of these formations compared to double-stranded DNA. Binding studies have revealed high affinities for G-quadruplex DNA, suggesting that this interaction may play a crucial role in its mechanism of action against cancer cells. Techniques such as ultraviolet-visible spectroscopy and molecular docking have been employed to elucidate these interactions further .

GW2974 shares structural similarities with several other compounds that also act as tyrosine kinase inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Target Receptors | Unique Features |

|---|---|---|---|

| Lapatinib | High | EGFR, HER2 | Approved for clinical use; well-studied |

| GW583340 | Moderate | EGFR, HER2 | Reverses multidrug resistance |

| SCH-442416 | Moderate | Tyrosine Kinases | Stabilizes G-quadruplex DNA |

| GW9263 | Moderate | EGFR | Potent against specific cancer types |

GW2974 stands out due to its dual inhibition profile and its unique ability to stabilize G-quadruplex DNA structures, which is less common among its peers .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Chakraborty AK, Mehra R, Digiovanna MP. Co-targeting ER and HER family receptors induces apoptosis in HER2-normal or overexpressing breast cancer models. Anticancer Res. 2015 Mar;35(3):1243-50. PubMed PMID: 25750271.

3: Li KJ, Siao SC, Wu CH, Shen CY, Wu TH, Tsai CY, Hsieh SC, Yu CL. EGF receptor-dependent mechanism may be involved in the Tamm-Horsfall glycoprotein-enhanced PMN phagocytosis via activating Rho family and MAPK signaling pathway. Molecules. 2014 Jan 21;19(1):1328-43. doi: 10.3390/molecules19011328. PubMed PMID: 24451252.

4: Wang L, Liu Q, Zhao H, Cui K, Yao L, Nie F, Jin G, Hao A, Wong ST. Differential effects of low- and high-dose GW2974, a dual epidermal growth factor receptor and HER2 kinase inhibitor, on glioblastoma multiforme invasion. J Neurosci Res. 2013 Jan;91(1):128-37. doi: 10.1002/jnr.23140. Epub 2012 Nov 1. PubMed PMID: 23115024.

5: Sodani K, Tiwari AK, Singh S, Patel A, Xiao ZJ, Chen JJ, Sun YL, Talele TT, Chen ZS. GW583340 and GW2974, human EGFR and HER-2 inhibitors, reverse ABCG2- and ABCB1-mediated drug resistance. Biochem Pharmacol. 2012 Jun 15;83(12):1613-22. doi: 10.1016/j.bcp.2012.02.028. Epub 2012 Mar 7. PubMed PMID: 22414725; PubMed Central PMCID: PMC3360928.

6: Xia W, Liu Z, Zong R, Liu L, Zhao S, Bacus SS, Mao Y, He J, Wulfkuhle JD, Petricoin EF 3rd, Osada T, Yang XY, Hartman ZC, Clay TM, Blackwell KL, Lyerly HK, Spector NL. Truncated ErbB2 expressed in tumor cell nuclei contributes to acquired therapeutic resistance to ErbB2 kinase inhibitors. Mol Cancer Ther. 2011 Aug;10(8):1367-74. doi: 10.1158/1535-7163.MCT-10-0991. Epub 2011 Jun 14. PubMed PMID: 21673090; PubMed Central PMCID: PMC3836594.

7: Rajabalian S, Hajializadeh Z, Pooraboli I, Jangi-Aghdam H, Badinloo M. Establishment, characterization, and drug sensitivity of a new Ewing sarcoma cell line (SS-ES-1). J Pediatr Hematol Oncol. 2010 Nov;32(8):e331-7. doi: 10.1097/MPH.0b013e3181ee4d16. Erratum in: J Pediatr Hematol Oncol. 2011 Apr;33(3):247. Badinloo, Marziyeh [added]. PubMed PMID: 20962673.

8: Kiguchi K, Kitamura T, Moore T, Rumi M, Chang HC, Treece D, Ruffino L, Connolly K, DiGiovanni J. Dual inhibition of both the epidermal growth factor receptor and erbB2 effectively inhibits the promotion of skin tumors during two-stage carcinogenesis. Cancer Prev Res (Phila). 2010 Aug;3(8):940-52. doi: 10.1158/1940-6207.CAPR-10-0010. Epub 2010 Aug 3. PubMed PMID: 20682802; PubMed Central PMCID: PMC2940063.

9: Terracciano D, Mazzarella C, Di Carlo A, Mariano A, Ferro M, Di Lorenzo G, Giordano A, Altieri V, De Placido S, Macchia V. Effects of the ErbB1/ErbB2 kinase inhibitor GW2974 on androgen-independent prostate cancer PC-3 cell line growth and NSE, chromogranin A and osteopontin content. Oncol Rep. 2010 Jul;24(1):213-7. PubMed PMID: 20514464.

10: Wonders KY, Hydock DS, Greufe S, Schneider CM, Hayward R. Endurance exercise training preserves cardiac function in rats receiving doxorubicin and the HER-2 inhibitor GW2974. Cancer Chemother Pharmacol. 2009 Nov;64(6):1105-13. doi: 10.1007/s00280-009-0967-z. Epub 2009 Apr 8. PubMed PMID: 19352663.

11: Agarwal S, Zerillo C, Kolmakova J, Christensen JG, Harris LN, Rimm DL, Digiovanna MP, Stern DF. Association of constitutively activated hepatocyte growth factor receptor (Met) with resistance to a dual EGFR/Her2 inhibitor in non-small-cell lung cancer cells. Br J Cancer. 2009 Mar 24;100(6):941-9. doi: 10.1038/sj.bjc.6604937. Epub 2009 Feb 24. PubMed PMID: 19240716; PubMed Central PMCID: PMC2661782.

12: Shell SA, Lyass L, Trusk PB, Pry KJ, Wappel RL, Bacus SS. Activation of AMPK is necessary for killing cancer cells and sparing cardiac cells. Cell Cycle. 2008 Jun 15;7(12):1769-75. Epub 2008 Jun 30. PubMed PMID: 18594201.

13: Lu J, Rho O, Wilker E, Beltran L, Digiovanni J. Activation of epidermal akt by diverse mouse skin tumor promoters. Mol Cancer Res. 2007 Dec;5(12):1342-52. doi: 10.1158/1541-7786.MCR-07-0115. PubMed PMID: 18171992.

14: Li P, Ge HB, Sun Z. [Inhibiting effects of GW2974 on DMBA-induced hamster buccal pouch carcinogenesis]. Zhonghua Kou Qiang Yi Xue Za Zhi. 2007 Jul;42(7):432-5. Chinese. PubMed PMID: 17961367.

15: Sun Z, Sood S, Li N, Yang P, Newman RA, Yang CS, Chen X. Chemoprevention of 7,12-dimethylbenz[a]anthracene (DMBA)-induced oral carcinogenesis in hamster cheek pouch by topical application of a dual inhibitor of epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases. Oral Oncol. 2008 Jul;44(7):652-7. Epub 2007 Oct 23. PubMed PMID: 17936675; PubMed Central PMCID: PMC2546572.

16: Spector NL, Yarden Y, Smith B, Lyass L, Trusk P, Pry K, Hill JE, Xia W, Seger R, Bacus SS. Activation of AMP-activated protein kinase by human EGF receptor 2/EGF receptor tyrosine kinase inhibitor protects cardiac cells. Proc Natl Acad Sci U S A. 2007 Jun 19;104(25):10607-12. Epub 2007 Jun 7. PubMed PMID: 17556544; PubMed Central PMCID: PMC1965560.

17: Witters LM, Witkoski A, Planas-Silva MD, Berger M, Viallet J, Lipton A. Synergistic inhibition of breast cancer cell lines with a dual inhibitor of EGFR-HER-2/neu and a Bcl-2 inhibitor. Oncol Rep. 2007 Feb;17(2):465-9. PubMed PMID: 17203189.

18: Coley HM, Shotton CF, Ajose-Adeogun A, Modjtahedi H, Thomas H. Receptor tyrosine kinase (RTK) inhibition is effective in chemosensitising EGFR-expressing drug resistant human ovarian cancer cell lines when used in combination with cytotoxic agents. Biochem Pharmacol. 2006 Oct 16;72(8):941-8. Epub 2006 Aug 24. PubMed PMID: 16934227.

19: Kiguchi K, Ruffino L, Kawamoto T, Ajiki T, Digiovanni J. Chemopreventive and therapeutic efficacy of orally active tyrosine kinase inhibitors in a transgenic mouse model of gallbladder carcinoma. Clin Cancer Res. 2005 Aug 1;11(15):5572-80. PubMed PMID: 16061875.